2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C11H15NO2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, an acetamide group, and an isopropyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3-(propan-2-yl)aniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[3-(propan-2-yl)phenyl]acetamide.
Reduction: Formation of 2-amino-N-[3-(propan-2-yl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[3-(methyl)phenyl]acetamide
- 2-hydroxy-N-[3-(ethyl)phenyl]acetamide
- 2-hydroxy-N-[3-(tert-butyl)phenyl]acetamide
Uniqueness
2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-hydroxy-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(6-9)12-11(14)7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISSLQHLUDFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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